molecular formula C₁₉H₂₁NO₃S₂ B1662717 Unii-2NV5btn3UD CAS No. 166882-70-8

Unii-2NV5btn3UD

Cat. No. B1662717
M. Wt: 375.5 g/mol
InChI Key: MQLADKMVHOOVET-HXPMCKFVSA-N
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Description

Unii-2NV5btn3UD is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Nanotechnology and Materials Science

Recent advances in nanotechnology and materials science have demonstrated significant progress in the development of novel materials, including inorganic nanoparticles. These advancements have broad implications in various industries, including electronics, where new semiconducting materials have transformed technology from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Wireless Technology Development

In wireless technology, significant developments have been made in dual-band front-ends operating at different frequency bands. These advancements are crucial for applications like Wireless LAN, demonstrating the synergy between scientific research and technological innovation (Li, Quintal, & Kenneth, 2004).

Photoelectron Spectroscopy and Thin Films

Research in photoelectron spectroscopy has contributed to the understanding of thin films of various compounds. This has implications in the field of material science, where the properties of these films are crucial for developing new technologies and applications (Black et al., 2001).

Educational and Research Program Transformation

Efforts to transform educational and research programs aim to translate scientific research into practical innovations. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in developing and funding experiential learning in STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Environments in Large Scale Environmental Modeling

Collaborative working environments, especially in large scientific applications like the Unified Air Pollution Model (UNI-DEM), demonstrate the importance of joint development and data sharing in advancing scientific research. Such collaborative efforts are essential in ongoing development processes in various scientific fields (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nanomedicine and Molecular Imaging

The advancement in nanomedicine and molecular imaging shows the integration of nanotechnology in medical applications. These developments are crucial in diagnosing and treating diseases, showcasing the impact of scientific research in healthcare (Sutcliffe, 2011).

properties

IUPAC Name

5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLADKMVHOOVET-HXPMCKFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432998
Record name 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one

CAS RN

166882-70-8
Record name AZD-4407
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166882708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-4407
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV5BTN3UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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